N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide
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Overview
Description
N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is a complex organic compound that features a unique combination of imidazole and chromen structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the chromen structure. The final step involves the coupling of these two moieties under specific reaction conditions, often involving catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, while the chromen structure may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole core and exhibit antimicrobial properties.
Chromen Derivatives: Compounds such as coumarin and flavonoids have similar chromen structures and are known for their antioxidant and anti-inflammatory activities
Uniqueness
N’-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is unique due to its combined imidazole and chromen structures, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C27H22N4O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C27H22N4O3/c1-18(28)30-21-10-11-24-23(15-21)25(32)27(33-16-19-6-3-2-4-7-19)26(34-24)20-8-5-9-22(14-20)31-13-12-29-17-31/h2-15,17H,16H2,1H3,(H2,28,30) |
InChI Key |
MEJPFKCKTPIEGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)N5C=CN=C5)N |
Origin of Product |
United States |
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